molecular formula C11H17ClN4 B1488503 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1249053-51-7

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No. B1488503
CAS RN: 1249053-51-7
M. Wt: 240.73 g/mol
InChI Key: JKNBNTHDCNWOCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .


Chemical Reactions Analysis

The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H .

Scientific Research Applications

Betainic Pyrimidinaminides Formation
The formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides is influenced by the substitution pattern or reaction conditions, indicating the versatility and reactivity of these compounds under various conditions (Schmidt, 2002).

Biological Activity

Histamine H4 Receptor Ligands
Optimization studies on 2-aminopyrimidines as ligands for the histamine H4 receptor have led to compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the therapeutic potential of these compounds in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidines exhibits dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering promising leads for Alzheimer's disease treatment. The structural core of pyrimidine serves as a promising template for developing dual inhibitors targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Anti-tubercular Agents
Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized, demonstrating significant anti-tubercular activity. These compounds, with their acceptable drug-like properties, present potential for further lead modification and development in anti-tubercular drug discovery (Vavaiya et al., 2022).

properties

IUPAC Name

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-15-5-3-9(4-6-15)16(2)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNBNTHDCNWOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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